- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli, Biochemical Engineering Journal, 2021, 176, 108188
Cas no 72-89-9 (Coenzyme A, S-acetate)
Coenzyme A, S-acetate structure
Product Name:Coenzyme A, S-acetate
Número CAS:72-89-9
MF:C23H38N7O17P3S
Megavatios:809.57
CID:564035
PubChem ID:444493
Update Time:2024-10-27
Coenzyme A, S-acetate Propiedades químicas y físicas
Nombre e identificación
-
- Coenzyme A, S-acetate
- Acetyl coenzyme A
- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
- [14C]-Acetylcholine
- [14C]-Acetyl-Coenzyme A
- [3H]-A
- Acetyl choline ion
- acetylcholine
- acetylcholine cation
- Acetylcholinum
- Acetyl-CoA,Tri-Na
- Acetyl-Coenzyme A
- acetylocholine
- Ach
- Azetylcholin
- Choline acetate (ester)
- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
- S-Acetyl coenzyme A
- Acetyl coenzyme A
- Acetyl CoA
- S-acetylcoenzym A
- acetyl-S-Coenzyme A
- S-Acetylcoenzyme A
- ac-CoA
- acetylcoenzyme-A
- 66874-07-5
- UNII-76Q83YLO3O
- LMFA07050281
- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
- S-acetyl CoA
- acetylCoA
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- C00024
- ACO
- MOLI001840
- HY-114293
- AKOS025311419
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- ac-S-CoA
- S-acetate CoA
- CHEMBL1230809
- D01AWE
- SCHEMBL6086
- DTXSID30992686
- ZSLZBFCDCINBPY-ZSJPKINUSA-N
- S-Acetyl coenzyme A
- S-acetate Coenzyme A
- S-acetyl-CoA
- BDBM50541870
- Q715317
- S-acetyl-coenzyme A
- C23-H38-N7-O17-P3-S
- acetyl coenzyme-A
- ac-Coenzyme A
- 72-89-9
- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
- acetyl-CoA
- 76Q83YLO3O
- acetyl-S-CoA
- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
- CHEBI:15351
- acetyl coenzyme *a
- GTPL3038
- AcCoA
- l]-
- BDBM213238
- CS-0081944
- EINECS 200-790-9
- ac-S-Coenzyme A
- C23H38N7O17P3S
- MeSH ID: D000105
- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
- NS00016933
- acetyl-CoA tetraanion
- acetyl-coenzyme A(4-)
- AcCoA(4-)
- DB-074639
-
- Renchi: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
- Clave inchi: ZSLZBFCDCINBPY-ZSJPKINUSA-N
- Sonrisas: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N
Atributos calculados
- Calidad precisa: 809.12600
- Masa isotópica única: 809.126
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 9
- Recuento de receptores de enlace de hidrógeno: 22
- Recuento de átomos pesados: 51
- Cuenta de enlace giratorio: 20
- Complejidad: 1380
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: _5.6
- Superficie del Polo topológico: 389Ų
Propiedades experimentales
- Denso: 1.903
- índice de refracción: 1.718
- PSA: 425.34000
- Logp: 0.94640
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Coenzyme A, S-acetate Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Referencia
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Métodos de producción 3
Condiciones de reacción
1.1R:
2.12 min, rt
3.1C:9027-46-7
2.12 min, rt
3.1C:9027-46-7
Referencia
- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240
Métodos de producción 4
Condiciones de reacción
1.1R:KHCO3, S:H2O, S:MeCN, 10 min, rt
1.2R:HCl, S:H2O, pH 2
1.2R:HCl, S:H2O, pH 2
Referencia
- Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid, Biochemistry, 2011, 50(17), 3540-3550
Métodos de producción 5
Condiciones de reacción
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referencia
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1
Referencia
- Bacillus cereus strain 10-L-2 produces two arylamine N-acetyltransferases that transform 4-phenylenediamine into 4-aminoacetanilide, Journal of Bioscience and Bioengineering, 2007, 103(2), 147-154
Métodos de producción 8
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Referencia
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
Métodos de producción 11
Condiciones de reacción
1.1R:D-Glucose, S:H2O, 28 h
Referencia
- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Referencia
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455
Métodos de producción 15
Condiciones de reacción
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Referencia
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Métodos de producción 16
Condiciones de reacción
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
1.2R:H+, pH 2
Referencia
- On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA, FEBS Journal, 2010, 277(7), 1738-1746
Métodos de producción 17
Condiciones de reacción
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referencia
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159
Métodos de producción 18
Condiciones de reacción
1.1C:1H-Imidazole, S:H2O, 10 min, rt
Referencia
- A simple and efficient method to prepare thio-esters in aqueous solutions, Tetrahedron Letters, 2005, 46(25), 4307-4310
Coenzyme A, S-acetate Raw materials
- Sodium acetate
- Sodium butyrate
- trans-Hex-2-enoic acid
- Coenzyme A, S-(hydrogen propanedioate)
- D(+)-Glucose
- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-
- Adenosine 5'-Triphosphate
- Cysteamine hydrochloride
- Coenzyme A sodium salt hydrate
- Dimethyl Phosphate Sodium Salt
- Coenzyme A, S-(3-oxobutanoate)
- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)
Coenzyme A, S-acetate Preparation Products
- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)
- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)
- Dihydromonacolin L (86827-77-2)
- Adenosine monophosphate (61-19-8)
- Coenzyme A, S-butanoate (2140-48-9)
- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)
- 1-Butanol (71-36-3)
- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)
- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)
Coenzyme A, S-acetate Literatura relevante
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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